REACTION_CXSMILES
|
[CH3:1][C:2]#[C:3][CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N-:6]>CCCCC>[CH3:1][C:2]1[CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]=1[CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:3][CH3:4])=[O:9])=[N-:6]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CC#CC
|
Name
|
Rh2(OAc)4
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C1C)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]#[C:3][CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N-:6]>CCCCC>[CH3:1][C:2]1[CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]=1[CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:3][CH3:4])=[O:9])=[N-:6]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CC#CC
|
Name
|
Rh2(OAc)4
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C1C)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |